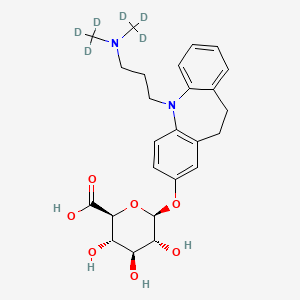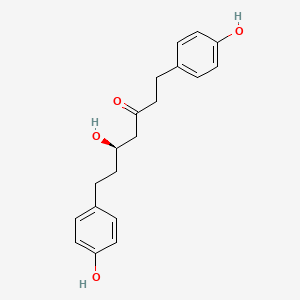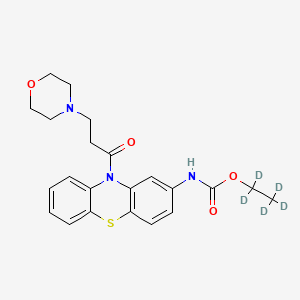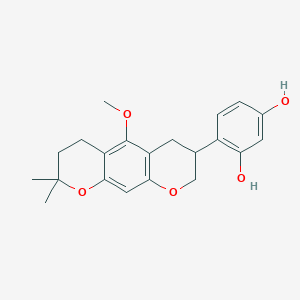
2-Hydroxy imipramine beta-D-glucuronide-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy imipramine is a metabolite of imipramine, a tricyclic antidepressant. Imipramine is widely used in the treatment of depression and enuresis (bed-wetting). The compound 2-Hydroxy imipramine retains the core structure of imipramine but includes a hydroxyl group, which can significantly alter its pharmacological properties and metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy imipramine typically involves the hydroxylation of imipramine. This can be achieved through various chemical reactions, including:
Hydroxylation using Cytochrome P450 enzymes: This biological method involves the use of liver microsomes to introduce a hydroxyl group into the imipramine molecule.
Chemical Hydroxylation: This method involves the use of chemical reagents such as hydrogen peroxide or other oxidizing agents to achieve hydroxylation.
Industrial Production Methods: Industrial production of 2-Hydroxy imipramine often leverages biotechnological processes due to their specificity and efficiency. The use of genetically engineered microorganisms that express Cytochrome P450 enzymes is a common approach .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy imipramine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Glucuronidation: This reaction involves the conjugation of the hydroxyl group with glucuronic acid, forming 2-Hydroxy imipramine glucuronide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Glucuronidation Reagents: Uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes.
Major Products:
2-Hydroxy imipramine glucuronide: Formed through glucuronidation.
Oxidized Derivatives: Various ketones and carboxylic acids formed through oxidation reactions.
Aplicaciones Científicas De Investigación
2-Hydroxy imipramine has several applications in scientific research:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of imipramine in the body.
Drug Interaction Studies: Helps in understanding the interactions between imipramine and other drugs, especially those metabolized by Cytochrome P450 enzymes.
Biological Research: Used in studies related to the effects of hydroxylated metabolites on biological systems.
Medical Research: Investigated for its potential therapeutic effects and side effects in comparison to imipramine.
Mecanismo De Acción
2-Hydroxy imipramine exerts its effects primarily through the inhibition of the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms . The hydroxyl group may also influence the binding affinity and selectivity of the compound for various receptors and transporters .
Comparación Con Compuestos Similares
Imipramine: The parent compound, used as a tricyclic antidepressant.
Desipramine: Another metabolite of imipramine, known for its selective inhibition of norepinephrine reuptake.
Amitriptyline: A structurally similar tricyclic antidepressant with different pharmacological properties.
Uniqueness of 2-Hydroxy Imipramine: 2-Hydroxy imipramine is unique due to the presence of the hydroxyl group, which can significantly alter its pharmacokinetics and pharmacodynamics. This modification can lead to differences in its therapeutic effects and side effect profile compared to its parent compound and other similar tricyclic antidepressants .
Propiedades
Fórmula molecular |
C25H32N2O7 |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[[11-[3-[bis(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25+/m0/s1/i1D3,2D3 |
Clave InChI |
CBEJFHYWZSCYSD-AZPKIIOWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)



![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)



![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)
